5-(Aminomethyl)-5-methyl-1,3-oxazolidin-2-one
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Overview
Description
5-(Aminomethyl)-5-methyl-1,3-oxazolidin-2-one is a heterocyclic organic compound featuring an oxazolidinone ring with an aminomethyl and a methyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-5-methyl-1,3-oxazolidin-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of an amino alcohol with a carbonyl compound under acidic or basic conditions to form the oxazolidinone ring. For instance, the reaction of 2-amino-2-methyl-1-propanol with phosgene or triphosgene can yield the desired oxazolidinone.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-(Aminomethyl)-5-methyl-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the oxazolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic conditions.
Major Products
The major products formed from these reactions include various substituted oxazolidinones, amines, and other functionalized derivatives, which can be further utilized in synthetic applications.
Scientific Research Applications
5-(Aminomethyl)-5-methyl-1,3-oxazolidin-2-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex molecules and polymers.
Biology: The compound is investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Research explores its use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(Aminomethyl)-5-methyl-1,3-oxazolidin-2-one involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their activity. The oxazolidinone ring provides structural rigidity, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Muscimol: A psychoactive compound with a similar oxazolidinone structure, known for its interaction with GABA receptors.
Isoxazoles: Compounds with a five-membered ring containing oxygen and nitrogen, used in various chemical and pharmaceutical applications.
Uniqueness
5-(Aminomethyl)-5-methyl-1,3-oxazolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C5H10N2O2 |
---|---|
Molecular Weight |
130.15 g/mol |
IUPAC Name |
5-(aminomethyl)-5-methyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C5H10N2O2/c1-5(2-6)3-7-4(8)9-5/h2-3,6H2,1H3,(H,7,8) |
InChI Key |
JHJBJJUFKMUQFS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNC(=O)O1)CN |
Origin of Product |
United States |
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